molecular formula C18ClF15Sn B14757072 Chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane CAS No. 1755-63-1

Chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane

Cat. No.: B14757072
CAS No.: 1755-63-1
M. Wt: 655.3 g/mol
InChI Key: ABRQUZKILCZISA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane is a chemical compound with the molecular formula C18H3ClF15Sn It is a tin-based compound where the tin atom is bonded to a chlorine atom and three pentafluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with pentafluorophenyl lithium (C6F5Li). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:

SnCl4+3C6F5LiSn(C6F5)3Cl+3LiCl\text{SnCl}_4 + 3 \text{C}_6\text{F}_5\text{Li} \rightarrow \text{Sn}(\text{C}_6\text{F}_5)_3\text{Cl} + 3 \text{LiCl} SnCl4​+3C6​F5​Li→Sn(C6​F5​)3​Cl+3LiCl

The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using larger reaction vessels. The key to industrial production lies in maintaining the purity of the reactants and controlling the reaction environment to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alkyl or aryl groups.

    Oxidation and Reduction Reactions: The tin center can be oxidized or reduced, leading to changes in the oxidation state of the tin atom.

    Coordination Reactions: The compound can form coordination complexes with various ligands, affecting its reactivity and stability.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl halides, which react with the chlorine atom under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while oxidation and reduction reactions can lead to different oxidation states of the tin center.

Scientific Research Applications

Chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane has several scientific research applications, including:

    Catalysis: It can be used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-tin bonds.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as conductive polymers and nanomaterials.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for organotin-based drugs, which may have applications in treating various diseases.

    Analytical Chemistry: It can be used as a reagent in analytical techniques to detect and quantify specific compounds in complex mixtures.

Mechanism of Action

The mechanism by which chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane exerts its effects depends on the specific application. In catalysis, the tin center can coordinate with substrates, facilitating the formation or breaking of chemical bonds. The pentafluorophenyl groups can stabilize reactive intermediates, enhancing the compound’s catalytic efficiency. In medicinal chemistry, the compound’s mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloro-tris(2,3,4,5,6-pentafluorophenyl)silane: Similar structure but with silicon instead of tin.

    Chloro-tris(2,3,4,5,6-pentafluorophenyl)phosphine: Contains phosphorus instead of tin.

    Chloro-tris(2,3,4,5,6-pentafluorophenyl)germanium: Germanium-based analogue.

Uniqueness

Chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, phosphorus, and germanium analogues. The tin center can participate in a wider range of chemical reactions, making it more versatile in various applications.

Properties

IUPAC Name

chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6F5.ClH.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRQUZKILCZISA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)Cl)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18ClF15Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306781
Record name chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1755-63-1
Record name NSC179743
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name chloro-tris(2,3,4,5,6-pentafluorophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.